molecular formula C15H16BrNO B15356101 4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline

4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline

Cat. No.: B15356101
M. Wt: 306.20 g/mol
InChI Key: NXARLJUEFZZTQM-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline is an organic compound characterized by a bromophenyl group attached to a methoxy group and a dimethylaniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 4-methoxy-2,6-dimethylaniline using bromine in the presence of a suitable catalyst.

  • Methylation: Another approach involves the methylation of 4-bromophenol followed by subsequent reactions to introduce the aniline group.

Industrial Production Methods:

  • Batch Process: Industrial production often employs a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.

  • Continuous Process: Some industrial setups may use a continuous process for large-scale production, optimizing reaction times and resource utilization.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can engage in halogen bonding, while the methoxy and aniline groups can participate in hydrogen bonding and pi-stacking interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • 4-Bromophenol: Similar in structure but lacks the aniline group.

  • 4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the aniline group.

  • 2,6-Dimethylaniline: Lacks the bromophenyl group.

Uniqueness: The presence of both the bromophenyl and aniline groups in 4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline gives it unique chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-2,6-dimethylaniline

InChI

InChI=1S/C15H16BrNO/c1-10-7-14(8-11(2)15(10)17)18-9-12-3-5-13(16)6-4-12/h3-8H,9,17H2,1-2H3

InChI Key

NXARLJUEFZZTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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